molecular formula C9H11N3OS B2770671 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one CAS No. 1011416-22-0

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B2770671
CAS No.: 1011416-22-0
M. Wt: 209.27
InChI Key: GHZWIBAQIJKVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thienopyrimidine family, which are structural analogues of biogenic purines and can be considered potential nucleic acid antimetabolites .

Scientific Research Applications

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Future Directions

The future directions for the research on “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” could involve further exploration of the structure–activity-relationship (SAR) of related compounds . This could lead to the development of more potent inhibitors of Cyt-bd, which could be potential drugs for the treatment of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Preliminary studies suggest that it may have antitumor activity against certain cancer cell lines . It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is unique due to its specific structure, which allows it to interact with nucleic acids and exhibit significant biological activities. Its potential as an anticancer agent and its versatility in chemical reactions make it a valuable compound for further research and development .

Properties

IUPAC Name

2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZWIBAQIJKVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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